

# Technical Support Center: Enhancing Nasal Absorption of Diammonium Glycyrrhizinate (DG) Phytosomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the nasal absorption of **Diammonium Glycyrrhizinate (DG)** phytosomes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

## Troubleshooting Guides

### Section 1: Phytosome Formulation and Characterization

Question: My DG phytosomes have a low entrapment efficiency. What are the potential causes and solutions?

Answer:

Low entrapment efficiency (EE) is a common issue in phytosome preparation. Several factors in the formulation and process can contribute to this problem.

Potential Causes:

- Inappropriate Drug-to-Phospholipid Ratio: An incorrect stoichiometric ratio between **Diammonium Glycyrrhizinate** and the phospholipid can lead to incomplete complexation.

- Suboptimal Solvent System: The solvent used must effectively dissolve both the DG and the phospholipid to facilitate their interaction.
- Incorrect Reaction Temperature and Time: The temperature and duration of the complexation reaction are critical for efficient phytosome formation. Temperatures that are too high can degrade the components, while insufficient time may lead to incomplete reactions.
- Phospholipid Purity and Type: The purity and the specific type of phospholipid (e.g., phosphatidylcholine) can influence its ability to form a stable complex with DG.

#### Troubleshooting Solutions:

- Optimize the Drug-to-Phospholipid Ratio: Systematically vary the molar ratio of DG to phospholipid (e.g., 1:1, 1:2, 2:1) to find the optimal ratio for maximum entrapment.
- Solvent Selection: Ensure the chosen aprotic solvent (e.g., tetrahydrofuran, acetone) is of high purity and is a good solvent for both DG and the phospholipid.
- Control Reaction Conditions: Optimize the reaction temperature (typically between 40°C and 60°C) and time (e.g., 2-4 hours) to maximize complexation without causing degradation.[1]
- Evaluate Different Phospholipids: Test different grades and types of phospholipids to identify one that forms a more stable and efficient complex with DG.

Question: The particle size of my DG phytosomes is too large or shows high polydispersity.

How can I address this?

Answer:

Large particle size and high polydispersity index (PDI) can negatively impact the stability and nasal absorption of the phytosomes.

#### Potential Causes:

- High Phospholipid Concentration: Higher concentrations of phospholipids can sometimes lead to the formation of larger particles.[2]

- Inadequate Mixing/Stirring Speed: Insufficient agitation during the preparation process can result in the formation of larger, non-uniform particles.
- Aggregation of Phytosomes: Poor surface charge (zeta potential) can lead to the aggregation of particles over time.

#### Troubleshooting Solutions:

- Adjust Phospholipid Concentration: Experiment with lower concentrations of phospholipids while maintaining an optimal drug-to-lipid ratio.
- Optimize Stirring Speed: Increase the stirring speed during the complexation step to ensure a homogenous mixture and promote the formation of smaller particles.[\[1\]](#)
- Monitor Zeta Potential: Aim for a zeta potential of at least  $\pm 30$  mV to ensure good electrostatic stability and prevent aggregation.[\[1\]](#) If the zeta potential is low, consider modifying the surface charge by including a charged lipid in the formulation.
- Sonication or Homogenization: Employ post-formation size reduction techniques like probe sonication or high-pressure homogenization to reduce particle size and improve uniformity.

## Section 2: Ex Vivo and In Situ Nasal Absorption Studies

Question: I am observing high variability in my ex vivo nasal permeation results. What could be the reasons and how can I minimize it?

Answer:

High variability is a known challenge in ex vivo studies using biological tissues.

#### Potential Causes:

- Inconsistent Mucosal Thickness: The thickness of the excised nasal mucosa can vary significantly, leading to differences in drug permeation.[\[3\]](#)
- Tissue Viability and Integrity: Improper handling and storage of the excised tissue can compromise its viability and barrier function.

- Inconsistent Experimental Setup: Variations in the setup of the Franz diffusion cells, such as air bubbles under the mucosa, can affect the permeation area and results.

#### Troubleshooting Solutions:

- Standardize Mucosal Thickness: Measure the thickness of each mucosal sample and either select tissues within a narrow thickness range or use a mathematical correction factor to normalize the permeability coefficients.[3]
- Maintain Tissue Viability: Use fresh tissue whenever possible and store it in an appropriate physiological buffer at 4°C for a limited time. Ensure the experimental buffer is oxygenated and maintained at a physiological temperature (37°C).
- Careful Mounting of Tissue: When mounting the nasal mucosa in the Franz diffusion cells, ensure there are no air bubbles between the tissue and the receptor medium.
- Use of an Integrity Marker: While some studies have questioned its universal reliability, using a fluorescent marker like fluorescein sodium can help to assess the integrity of the mucosal barrier before and after the experiment.[3]

Question: My *in situ* nasal perfusion experiment is not showing the expected enhancement in absorption for DG phytosomes compared to the free drug. What should I check?

#### Answer:

If the expected enhancement in nasal absorption is not observed, several experimental factors should be reviewed.

#### Potential Causes:

- Incorrect Surgical Procedure: Improper cannulation of the trachea and esophagus can lead to leakage of the perfusion solution and inaccurate results.
- Inappropriate Perfusion Rate: A perfusion rate that is too high may not allow sufficient contact time for absorption, while a rate that is too low may not mimic physiological conditions.

- Degradation of the Formulation: The DG phytosomes may not be stable in the perfusion medium for the duration of the experiment.

#### Troubleshooting Solutions:

- Refine Surgical Technique: Ensure proper surgical cannulation to isolate the nasal cavity and prevent leakage of the perfusate.
- Optimize Perfusion Rate: Use a peristaltic pump to maintain a consistent and optimized perfusion rate (typically 1-2 mL/min).
- Assess Formulation Stability: Confirm the stability of the DG phytosomes in the perfusion buffer under the experimental conditions.
- Ensure Proper Sample Collection and Analysis: Verify that the analytical method for quantifying DG in the perfusate is validated and that samples are collected and stored properly to prevent degradation.

## Frequently Asked Questions (FAQs)

### 1. What are the key advantages of using phytosomes for the nasal delivery of **Diammonium Glycyrrhizinate**?

Phytosomes offer several advantages for nasal delivery. They are complexes of the natural compound with phospholipids, which can improve the solubility and permeability of the drug across the nasal mucosa.<sup>[1]</sup> For DG, formulation into phytosomes has been shown to increase its solubility in n-octanol by 4.2-fold and enhance its apparent permeability coefficient by nearly four times compared to the free drug in ex vivo studies.<sup>[4][5][6][7]</sup> This leads to significantly higher nasal absorption in vivo.<sup>[4][5][8]</sup>

### 2. What are mucoadhesive polymers and how can they enhance the nasal absorption of DG phytosomes?

Mucoadhesive polymers are substances that can adhere to the mucus layer of the nasal cavity.<sup>[9][10][11]</sup> By incorporating them into a DG phytosome formulation, you can increase the residence time of the formulation in the nasal cavity, preventing its rapid removal by mucociliary clearance.<sup>[12][13]</sup> This prolonged contact time allows for greater drug absorption. Some

mucoadhesive polymers can also transiently open the tight junctions between epithelial cells, further enhancing permeability.[\[11\]](#) Examples of mucoadhesive polymers include chitosan and its derivatives, cellulose derivatives (like HPMC), and polyacrylates (like Carbopol).[\[12\]](#)

### 3. What is an in situ gel and how can it be beneficial for DG phytosome nasal delivery?

An in situ gel is a formulation that is administered as a liquid but transforms into a gel upon contact with the physiological environment of the nasal cavity.[\[8\]](#)[\[14\]](#) This transition can be triggered by changes in temperature, pH, or ion concentration.[\[4\]](#) The primary benefit of an in situ gel is that it combines the ease of administration of a liquid with the prolonged residence time of a gel.[\[8\]](#) This helps to overcome the rapid mucociliary clearance of the nasal cavity, thereby increasing the time available for the DG phytosomes to be absorbed.[\[8\]](#)[\[14\]](#)

### 4. What are the critical quality attributes to consider when developing DG phytosomes for nasal delivery?

The critical quality attributes for DG phytosomes for nasal delivery include:

- **Particle Size:** Generally, smaller particle sizes (in the nanometer range) are preferred for better absorption. For DG phytosomes, a size range of 20-30 nm has been reported to be effective.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Zeta Potential:** A zeta potential of at least  $\pm 30$  mV is desirable for good colloidal stability to prevent aggregation. DG phytosomes have been formulated with a zeta potential in the range of -30 to -40 mV.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Entrapment Efficiency:** High entrapment efficiency is important to ensure a sufficient amount of DG is encapsulated within the phytosomes.
- **Mucoadhesion (if applicable):** If mucoadhesive polymers are used, the mucoadhesive strength should be optimized to prolong residence time without causing irritation.
- **Viscosity and Gelling Properties (for in situ gels):** The formulation should have an appropriate viscosity for spraying as a liquid and should gel quickly upon administration.

### 5. How can I assess the safety of my DG phytosome nasal formulation?

The safety of a nasal formulation can be assessed through several methods:

- In Vitro Cell Viability Studies: Use of appropriate nasal epithelial cell lines to determine if the formulation is cytotoxic.
- Ex Vivo Histopathological Examination: After ex vivo permeation studies, the nasal mucosa can be examined for any signs of tissue damage.
- Haemolytic Activity: This test can be performed to assess the potential of the formulation to damage red blood cells, which can be an indicator of membrane-damaging effects.[\[1\]](#)
- In Vivo Irritation Studies: In animal models, the nasal cavity can be visually and histologically examined for any signs of irritation or inflammation after administration of the formulation.

## Data Presentation

Table 1: Physicochemical Properties of DG and DG-Phytosomes (DG-P)

| Parameter               | Free Diammonium Glycyrrhizinate (DG) | Diammonium Glycyrrhizinate Phytosomes (DG-P) | Reference                                                                                           |
|-------------------------|--------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Particle Size           | Not Applicable                       | 20 - 30 nm                                   | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Zeta Potential          | Not Applicable                       | -30 to -40 mV                                | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Solubility in n-octanol | Baseline                             | 4.2-fold increase vs. Free DG                | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>                     |

Table 2: Nasal Absorption Enhancement of DG-Phytosomes

| Study Type                          | Parameter                                | Result                                    | Reference                                                                                           |
|-------------------------------------|------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Ex Vivo Permeation (Porcine Mucosa) | Apparent Permeability Coefficient (Papp) | ~4-fold higher for DG-P vs. Free DG       | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| In Situ Nasal Perfusion (Rats)      | Nasal Absorption                         | Significantly higher for DG-P vs. Free DG | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>                                         |

## Experimental Protocols

### Protocol 1: Preparation of Diammonium Glycyrrhizinate Phytosomes (Solvent Evaporation Method)

Objective: To prepare DG phytosomes using the solvent evaporation technique.

Materials:

- **Diammonium Glycyrrhizinate (DG)**
- Phospholipid (e.g., Phosphatidylcholine)
- Aprotic solvent (e.g., Tetrahydrofuran)
- Magnetic stirrer with heating plate
- Rotary evaporator
- Phosphate-buffered saline (PBS, pH 6.5)

Procedure:

- Dissolve the desired amounts of DG and phospholipid in the aprotic solvent in a round-bottom flask. A typical weight ratio of phospholipid to DG is between 0.7 and 1.4.[1]
- Stir the mixture using a magnetic stirrer at a controlled speed (e.g., 400-600 rpm) and temperature (e.g., 40-60°C) for a defined period (e.g., 3-5 hours).[1]
- After the reaction is complete, filter the suspension through a 0.22 µm pore size membrane to remove any uncomplexed DG.[1]
- Remove the solvent from the clear solution using a rotary evaporator under vacuum at a controlled temperature (e.g., 30°C).
- Dry the resulting thin film of DG-phospholipid complex in a desiccator overnight.
- Disperse the dried complex in PBS (pH 6.5) to form a homogenous phytosomal dispersion.

## Protocol 2: Ex Vivo Nasal Permeation Study

Objective: To evaluate the permeation of DG phytosomes across the nasal mucosa.

### Materials:

- Freshly excised porcine or sheep nasal mucosa
- Franz diffusion cells
- Physiological buffer (e.g., Krebs-Ringer solution)
- DG phytosome formulation and free DG solution (control)
- Magnetic stirrer
- Water bath or heating block

### Procedure:

- Obtain fresh nasal mucosa from a local abattoir and transport it to the lab in cold physiological buffer.
- Carefully separate the nasal mucosa from the underlying cartilage and bone.
- Mount the excised mucosa between the donor and receptor compartments of the Franz diffusion cells, with the mucosal side facing the donor compartment.
- Fill the receptor compartment with a known volume of pre-warmed (37°C) physiological buffer and ensure no air bubbles are trapped beneath the mucosa.
- Place the Franz diffusion cells in a water bath or on a heating block maintained at 37°C and stir the receptor medium with a magnetic stir bar.
- Equilibrate the mounted tissue for 30 minutes.
- After equilibration, replace the buffer in the donor compartment with a known volume and concentration of the DG phytosome formulation or the free DG control solution.

- At predetermined time intervals (e.g., 0.5, 1, 2, 3, 4 hours), withdraw aliquots from the receptor compartment and replace with an equal volume of fresh, pre-warmed buffer.
- Analyze the collected samples for DG concentration using a validated analytical method (e.g., HPLC).
- Calculate the cumulative amount of DG permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux. The apparent permeability coefficient ( $P_{app}$ ) can then be calculated.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the development and evaluation of DG phytosomes.



[Click to download full resolution via product page](#)

Caption: Strategies to enhance the nasal absorption of DG phytosomes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development and Evaluation of a Novel Diammonium Glycyrrhizinate Phytosome for Nasal Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Inte... [ouci.dntb.gov.ua]
- 4. bepls.com [bepls.com]

- 5. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Fate of Nanoparticles Designed for the Nasal Delivery of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Evaluation of a Novel Diammonium Glycyrrhizinate Phytosome for Nasal Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [pharmaexcipients.com](#) [pharmaexcipients.com]
- 9. [researchgate.net](#) [researchgate.net]
- 10. Mucoadhesion; A prerequisite or a constraint in nasal drug delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [ijpsr.com](#) [ijpsr.com]
- 12. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [tandfonline.com](#) [tandfonline.com]
- 14. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Nasal Absorption of Diammonium Glycyrrhizinate (DG) Phytosomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155437#strategies-to-enhance-the-nasal-absorption-of-diammonium-glycyrrhizinate-phytosomes>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)